molecular formula C23H17N3O3 B3685833 4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B3685833
M. Wt: 383.4 g/mol
InChI Key: GNRUNNQXJIXNHD-UHFFFAOYSA-N
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Description

The compound “4-{[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and two phenyl rings . The pyrazole ring is known for its outstanding pharmacological activities, including antiviral, antitumor, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot cyclo-condensation reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea yielded a pyrimidinethione derivative . The reactivity of this derivative was investigated towards selected carbon electrophiles and nitrogen nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole ring is embedded with two phenyl rings . The structure of similar compounds has been characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For example, the reactivity of a pyrimidinethione derivative was investigated towards selected carbon electrophiles and nitrogen nucleophiles . Thiation and hydrolysis reactions of the derivative were also investigated .

Future Directions

The future directions for this compound could involve further investigation of its pharmacological activities and potential applications in medicine. The development of new synthetic methodologies and the design of novel derivatives could also be areas of future research .

Properties

IUPAC Name

4-[(1,3-diphenylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3/c27-22(24-18-13-11-17(12-14-18)23(28)29)20-15-26(19-9-5-2-6-10-19)25-21(20)16-7-3-1-4-8-16/h1-15H,(H,24,27)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRUNNQXJIXNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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